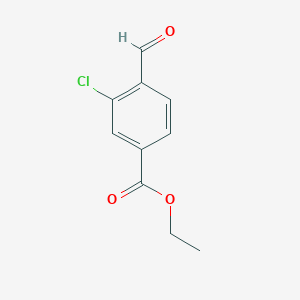

Ethyl 3-chloro-4-formylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-chloro-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTMXQXNGDJWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743176 | |

| Record name | Ethyl 3-chloro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908248-02-2 | |

| Record name | Ethyl 3-chloro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Versatile Synthetic Intermediate

The utility of ethyl 3-chloro-4-formylbenzoate in organic synthesis stems from the presence of multiple reactive sites that can be selectively manipulated to build more elaborate molecules. The aldehyde group is a key functional handle that can participate in a wide array of chemical transformations, including but not limited to, reductive aminations, Wittig reactions, and various condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. The chloro and ethyl ester groups further enhance its synthetic potential by allowing for cross-coupling reactions and ester hydrolysis/amidation, respectively.

This trifunctional nature makes this compound a sought-after building block, particularly in the field of medicinal chemistry for the synthesis of pharmacologically active compounds. A notable application is in the preparation of kinase inhibitors, a class of drugs that target protein kinases, which are crucial in cellular signaling pathways. ed.ac.uknih.gov Dysregulation of kinase activity is implicated in numerous diseases, most notably cancer. ed.ac.uk For instance, derivatives of this compound are used in the synthesis of inhibitors for targets like anaplastic lymphoma kinase (ALK) and c-Met, both of which are important in oncology research. nih.govnih.gov The specific substitution pattern of this compound allows for the precise assembly of the pharmacophore required for potent and selective inhibition of these kinases.

The table below summarizes the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| CAS Number | 908248-02-2 |

| Appearance | Off-white to yellow solid |

| Boiling Point | 329.7±22.0 °C (Predicted) |

| Melting Point | 58-62 °C |

Scope of Academic Research on Substituted Benzoate Derivatives and Aldehyde Functionalized Aromatics

Strategies for Formyl Group Introduction on Chlorobenzoate Scaffolds

The synthesis of this compound necessitates the selective introduction of a formyl group (-CHO) onto a pre-existing chlorobenzoate framework. Several synthetic strategies can be employed to achieve this transformation, each with its own set of reagents, conditions, and mechanistic pathways.

Formylation Reactions of Chlorobenzoic Acid Derivatives

One direct approach involves the formylation of a chlorobenzoic acid derivative. The Vilsmeier-Haack reaction is a prominent example of such a transformation. organic-chemistry.orgjk-sci.comwikipedia.org This reaction typically utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium species known as the Vilsmeier reagent. jk-sci.comwikipedia.orgchemistrysteps.com This reagent then attacks the electron-rich aromatic ring to introduce the formyl group. jk-sci.comchemistrysteps.com

The Vilsmeier-Haack reaction is a powerful method for formylating activated aromatic compounds. wikipedia.orgtcichemicals.com The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like DMF with phosphorus oxychloride. wikipedia.org This electrophilic species then undergoes electrophilic aromatic substitution with an electron-rich arene. organic-chemistry.orgjk-sci.com The resulting intermediate is subsequently hydrolyzed during workup to yield the aryl aldehyde. wikipedia.orgchemistrysteps.com The reactivity of the aromatic substrate is crucial, with electron-rich systems being more favorable. jk-sci.com Reaction temperatures can vary significantly, from below 0°C to as high as 80°C, depending on the substrate's reactivity. jk-sci.com

For the synthesis of this compound, a plausible precursor would be ethyl 3-chlorobenzoate. The chloro and ester groups are electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, the directing effects of these substituents would need to be carefully considered to achieve the desired regioselectivity.

Table 1: Key Reagents in Vilsmeier-Haack Formylation

| Reagent | Role |

| N,N-Dimethylformamide (DMF) | Source of the formyl group |

| Phosphorus Oxychloride (POCl₃) | Activating agent for DMF |

| Substituted Chlorobenzoate | Aromatic substrate |

Aldehyde-mediated Ester Functionalization

An alternative strategy involves the functionalization of a pre-existing aldehyde on the chlorobenzene (B131634) ring, followed by esterification. This approach starts with a molecule that already contains the chloro and formyl groups in the desired positions, such as 3-chloro-4-formylbenzoic acid. biosynth.com

The Fischer esterification is a classic and widely used method for converting carboxylic acids into esters. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, typically in excess, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and using the alcohol as the solvent can drive the equilibrium towards the ester product. masterorganicchemistry.com For the synthesis of this compound, 3-chloro-4-formylbenzoic acid would be reacted with ethanol (B145695) in the presence of an acid catalyst. biosynth.com All steps of the Fischer esterification are reversible. masterorganicchemistry.comlibretexts.org

Table 2: Fischer Esterification for this compound Synthesis

| Reactant | Reagent | Catalyst | Product |

| 3-chloro-4-formylbenzoic acid | Ethanol | H₂SO₄ (or other strong acid) | This compound |

Friedel-Crafts Acylation and Subsequent Transformations

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for introducing an acyl group onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction involves the use of an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com The resulting aryl ketone can then be further transformed to obtain the desired aldehyde.

In the context of synthesizing this compound, one could envision a Friedel-Crafts acylation of ethyl 2-chlorobenzoate. The Lewis acid catalyst plays a critical role in activating the acyl halide to generate a potent electrophile, the acylium ion. youtube.com However, the presence of the deactivating chloro and ester groups on the aromatic ring makes the Friedel-Crafts reaction more challenging compared to electron-rich substrates. chemistrysteps.com A stoichiometric amount of the Lewis acid is often required because both the reactant and the product can form complexes with it. organic-chemistry.org The regiochemical outcome of the acylation would be governed by the directing effects of the existing substituents. Subsequent reduction of the introduced acyl group would be necessary to yield the formyl group.

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions offer powerful tools for the construction of complex organic molecules like this compound. Palladium-catalyzed reactions, in particular, have proven to be highly effective.

Palladium-Catalyzed Carbonylation and Cross-Coupling Strategies.nih.gov

Palladium-catalyzed carbonylation of aryl halides is a well-established and efficient method for the synthesis of aromatic esters. nih.gov This approach involves the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. For the synthesis of this compound, a suitable starting material would be a di-halogenated benzene derivative.

One potential route involves the palladium-catalyzed carbonylation of 4-bromo-2-chlorobenzaldehyde. chemicalbook.com In a typical procedure, the reaction is carried out in methanol (B129727) with a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base like triethylamine, under a carbon monoxide atmosphere. chemicalbook.com This method has been shown to produce the corresponding methyl ester, mthis compound, in good yield. chemicalbook.com A similar approach using ethanol would be expected to yield the desired ethyl ester.

Cross-coupling reactions, another cornerstone of palladium catalysis, can also be employed. researchgate.net For instance, the Suzuki and Stille couplings allow for the formation of carbon-carbon bonds by reacting an organometallic compound with an organic halide. researchgate.net While not a direct route to the final product, these methods are crucial for synthesizing the necessary precursors.

The efficiency and selectivity of palladium-catalyzed reactions are highly dependent on the nature of the ligands coordinated to the metal center. researchgate.net The choice of ligand can influence the catalyst's stability, activity, and the stereoselectivity of the reaction. For carbonylative cross-coupling reactions, phosphine-based ligands are commonly used. The electronic and steric properties of these ligands can be fine-tuned to optimize the reaction outcome.

Reaction optimization is a critical step in developing a robust synthetic protocol. scielo.br This involves systematically varying parameters such as temperature, pressure, solvent, and the stoichiometry of reactants and catalyst to maximize the yield and purity of the desired product. For instance, in the synthesis of dihydrobenzofuran neolignans, a related class of compounds, optimization of the oxidant, solvent, and reaction time significantly improved the conversion and selectivity. scielo.br Similar optimization strategies would be essential for developing an efficient synthesis of this compound.

A study on the synthesis of substituted oxindoles via palladium-catalyzed C-H functionalization highlights the importance of ligand choice. organic-chemistry.org The use of 2-(di-tert-butylphosphino)biphenyl (B1301956) as a ligand was found to be crucial for achieving high yields and regioselectivity. organic-chemistry.org This underscores the need for careful ligand screening in any new palladium-catalyzed transformation.

Table 1: Key Parameters in Palladium-Catalyzed Synthesis

| Parameter | Influence on Reaction | Example from Literature |

| Ligand | Affects catalyst activity, stability, and selectivity. | Use of 2-(di-tert-butylphosphino)biphenyl in oxindole (B195798) synthesis. organic-chemistry.org |

| Solvent | Can impact reaction rates and selectivity. | Acetonitrile (B52724) found to be optimal for dihydrobenzofuran neolignan synthesis. scielo.br |

| Temperature | Influences reaction kinetics and side product formation. | Optimization of temperature is a standard practice in synthetic chemistry. scielo.brnih.gov |

| Base | Neutralizes acidic byproducts and can affect catalyst performance. | Triethylamine is commonly used in carbonylation reactions. chemicalbook.com |

Precursor Design and Synthesis for Convergent Pathways.wikipedia.org

For the synthesis of this compound, a convergent approach could involve the preparation of two key fragments: a substituted benzene ring containing the chloro and ethyl ester groups, and a separate precursor for the formyl group. These fragments would then be coupled in a late-stage reaction.

The design and synthesis of suitable precursors are paramount for the success of a convergent strategy. One potential precursor is ethyl 3-chloro-4-hydroxybenzoate, which can be synthesized from 4-aminobenzoic acid. eurjchem.comeurjchem.comsigmaaldrich.comcymitquimica.com The hydroxyl group can then be converted to the formyl group through various oxidation methods. Another approach could involve the synthesis of a precursor where the formyl group is protected as an acetal (B89532), which can be deprotected under mild conditions after the esterification step. The synthesis of functionalized benzaldehydes can be achieved through a two-step, one-pot reduction/cross-coupling procedure, which offers a rapid and efficient method for preparing key intermediates. nih.govrug.nlresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of renewable feedstocks, the development of catalytic and biocatalytic methods, and the use of safer solvents and reaction conditions. nih.gov

Biocatalytic Approaches and Enzyme-Mediated Transformations.researchgate.net

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.netnih.gov

For the synthesis of aldehydes, several enzyme classes are of interest. Carboxylic acid reductases (CARs) can directly reduce carboxylic acids to aldehydes, providing a direct route from readily available starting materials. nih.gov Alcohol dehydrogenases (ADHs) can be used for the selective oxidation of primary alcohols to aldehydes. Enzyme engineering can be employed to improve the substrate scope and stability of these enzymes. nih.gov

A chemoenzymatic approach could be envisioned for the synthesis of this compound. For example, a biocatalytic reduction of a suitable carboxylic acid precursor could be followed by a chemical esterification step. Alternatively, an enzyme could be used to selectively introduce the formyl group onto a pre-existing ester. While direct biocatalytic synthesis of this compound has not been explicitly reported, the development of biocatalytic methods for the synthesis of related compounds, such as ethyl (R)-4-chloro-3-hydroxybutyrate, demonstrates the potential of this approach. nih.gov

Table 2: Relevant Enzyme Classes for Aldehyde Synthesis

| Enzyme Class | Reaction Catalyzed | Potential Application in this compound Synthesis |

| Carboxylic Acid Reductases (CARs) | Carboxylic acid to aldehyde | Reduction of 3-chloro-4-carboxybenzoic acid ethyl ester. nih.gov |

| Alcohol Dehydrogenases (ADHs) | Alcohol to aldehyde | Oxidation of a corresponding benzyl (B1604629) alcohol precursor. nih.gov |

| Styrene Oxide Isomerase (SOI) | Epoxide to aldehyde | Potential for generating aryl aldehydes from epoxides. researchgate.net |

Development of Solvent-Free and Sustainable Reaction Environments

A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Solvent-free reactions, or reactions conducted in more environmentally benign solvents like water or ionic liquids, are highly desirable. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and often allows for solvent-free conditions. A study on the microwave synthesis of ethyl benzoate demonstrated significantly reduced reaction times and high yields compared to conventional heating methods. uwlax.edu This technology could potentially be applied to the esterification step in the synthesis of this compound.

The use of ultrasound has also been shown to promote chemical reactions and can lead to shorter reaction times and higher yields under milder conditions. researchgate.net For example, the synthesis of benzoin (B196080) derivatives was achieved in high yield at room temperature using ultrasound irradiation. researchgate.net Research into solvent-free coupling and cyclization reactions using magnetic ionic liquids also presents a promising avenue for developing more sustainable synthetic methods. nih.gov

Mechanistic Investigations of Reactions Involving Ethyl 3 Chloro 4 Formylbenzoate

Nucleophilic and Electrophilic Reactivity of the Formyl Moiety

The formyl (aldehyde) group is a key site of reactivity in ethyl 3-chloro-4-formylbenzoate, participating in a variety of nucleophilic addition and related reactions. The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the substituents on the aromatic ring. The chloro and ethyl carboxylate groups, both being electron-withdrawing, enhance the electrophilic character of the formyl carbon, making it more susceptible to attack by nucleophiles.

Condensation Reactions with Amines: Imine Formation

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and proceeds through a two-step mechanism involving a carbinolamine intermediate.

The general mechanism for imine formation is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the formyl group. This results in the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, yielding a neutral carbinolamine intermediate.

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated to form a good leaving group, water.

Elimination of Water: The lone pair on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the final imine product.

The rate of this reaction is pH-dependent. Optimal conditions are typically found in weakly acidic media (pH 4-5), which is a compromise between activating the carbonyl group by protonation and ensuring the amine remains sufficiently nucleophilic.

A representative reaction is shown below: this compound + R-NH₂ → Ethyl 3-chloro-4-((R-imino)methyl)benzoate + H₂O

| Reactant 1 | Reactant 2 | Product |

| This compound | Aniline | Ethyl 3-chloro-4-((phenylimino)methyl)benzoate |

| This compound | Benzylamine | Ethyl 4-((benzylimino)methyl)-3-chlorobenzoate |

| This compound | Ethanolamine | Ethyl 3-chloro-4-(((2-hydroxyethyl)imino)methyl)benzoate |

Esterification and Etherification with Alcohols

The formyl group of this compound can react with alcohols under acidic conditions to form acetals. This reaction is a form of etherification at the carbonyl carbon. The process is reversible and involves the formation of a hemiacetal intermediate.

The mechanism for acetal (B89532) formation proceeds as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the activated carbonyl carbon, leading to a protonated hemiacetal.

Deprotonation: A base removes the proton from the attacking alcohol to form a neutral hemiacetal.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst to form a good leaving group (water).

Elimination of Water: The lone pair on the ether oxygen helps to expel the water molecule, forming a resonance-stabilized oxonium ion.

Second Nucleophilic Attack: A second molecule of the alcohol attacks the oxonium ion.

Final Deprotonation: A base removes the final proton to yield the acetal.

To drive the equilibrium towards the acetal product, it is common to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation.

A representative reaction is shown below: this compound + 2 R-OH ⇌ Ethyl 3-chloro-4-(dialkoxymethyl)benzoate + H₂O

| Reactant 1 | Reactant 2 | Product |

| This compound | Methanol (B129727) | Ethyl 3-chloro-4-(dimethoxymethyl)benzoate |

| This compound | Ethanol (B145695) | Ethyl 3-chloro-4-(diethoxymethyl)benzoate |

| This compound | Ethylene Glycol | 2-(2-Chloro-4-(ethoxycarbonyl)phenyl)-1,3-dioxolane |

Aromatic Substitutions and Functional Group Interconversions on the Benzoate (B1203000) Ring

The substituent groups already present on the benzene (B151609) ring of this compound direct the position of further electrophilic aromatic substitutions and can themselves be subject to transformation.

Halogenation and Dehalogenation Studies

Halogenation: The directing effects of the existing substituents on the aromatic ring govern the regioselectivity of further halogenation. The formyl and ethyl carboxylate groups are meta-directing deactivators, while the chloro group is an ortho-, para-directing deactivator. In this case, the positions ortho and para to the chloro group are already substituted. The position ortho to the chloro group and meta to the other two groups (C-2) and the position meta to the chloro group and ortho/para to the others (C-5 and C-6) are potential sites for substitution. The interplay of these directing effects can lead to a mixture of products, and the specific outcome would depend on the reaction conditions and the nature of the halogenating agent. For instance, electrophilic bromination would likely yield a mixture of isomers, with the precise ratio determined by the steric and electronic factors at play.

Dehalogenation: The chloro group can potentially be removed through catalytic hydrogenation. This reaction typically involves a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. The reaction proceeds via oxidative addition of the aryl chloride to the palladium center, followed by hydrogenolysis.

Transformations of the Ester Group

The ethyl ester group can undergo several important transformations, including hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process.

Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. The mechanism involves nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to expel the ethoxide leaving group.

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process and is driven to completion by using a large excess of the new alcohol.

| Reaction Type | Reagents | Product |

| Acidic Hydrolysis | H₃O⁺, heat | 3-Chloro-4-formylbenzoic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-Chloro-4-formylbenzoic acid |

| Transesterification | Methanol, H⁺ or MeO⁻ | Mthis compound |

Stereochemical Control and Diastereoselectivity in Reactions with this compound

Reactions involving the formyl group of this compound can lead to the formation of a new stereocenter. Controlling the stereochemical outcome of such reactions is a significant area of research.

The prochiral nature of the formyl group means that nucleophilic attack can occur from two different faces (Re or Si), potentially leading to a racemic mixture of enantiomers. However, the use of chiral reagents or catalysts can induce facial selectivity, resulting in an excess of one enantiomer.

Diastereoselective Reactions: When the nucleophile itself is chiral, the reaction can proceed with diastereoselectivity. For example, in the Knoevenagel condensation with a chiral active methylene (B1212753) compound, two diastereomeric products can be formed. The ratio of these diastereomers will be determined by the steric and electronic interactions in the transition states leading to their formation.

Another example is the reduction of the formyl group to a primary alcohol using a chiral reducing agent, such as those derived from lithium aluminum hydride modified with chiral ligands (e.g., BINAL-H). These reagents can deliver a hydride ion preferentially to one face of the carbonyl, leading to an enantioenriched alcohol product. The stereochemical outcome is often dictated by the steric bulk of the substituents on the chiral ligand and the substrate.

The principles of stereochemical control, such as the Felkin-Anh or Cram-chelation models, can be applied to predict the stereochemical outcome of nucleophilic additions to the formyl group, considering the steric and electronic properties of the substituents on the aromatic ring. The presence of the ortho-chloro and meta-ester groups will influence the preferred conformation of the aldehyde and thus the facial bias for nucleophilic attack.

| Reaction Type | Chiral Reagent/Auxiliary | Potential for Stereoselectivity |

| Reduction of formyl group | Chiral borohydride (B1222165) reagents (e.g., CBS reagent) | High enantioselectivity for the resulting alcohol. |

| Aldol-type reaction | Chiral enolate or chiral catalyst | High diastereoselectivity and/or enantioselectivity. |

| Imine formation with a chiral amine | (R)- or (S)-phenylethylamine | Formation of diastereomeric imines. |

Asymmetric Transformations and Catalyst Influence

Information regarding the asymmetric transformations of this compound and the influence of various catalysts on these reactions is not available in the reviewed scientific literature. Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds, and the formyl group of this compound would, in principle, be a suitable handle for various asymmetric reactions, such as reductions, additions, and cycloadditions. However, no studies have been published that specifically explore these possibilities.

Diastereoselective Synthesis of Novel Scaffolds

Similarly, there is a lack of published research on the use of this compound in the diastereoselective synthesis of novel molecular scaffolds. The combination of the formyl, chloro, and ethyl benzoate functionalities offers potential for the construction of diverse and complex structures. Diastereoselective reactions, which control the formation of one or more stereocenters in relation to existing ones, are fundamental to building three-dimensional complexity in molecules. The absence of such studies indicates that the potential of this compound as a building block in this area of synthesis remains unexplored.

Applications of Ethyl 3 Chloro 4 Formylbenzoate in Advanced Chemical Synthesis

Precursor in Pharmaceutical Synthesis and Drug Discovery

The structural motifs present in Ethyl 3-chloro-4-formylbenzoate make it a valuable starting material for the synthesis of new drug candidates. The presence of a reactive aldehyde group, a modifiable ester, and a strategically placed chlorine atom allows for a variety of chemical transformations, leading to the generation of diverse molecular libraries for drug discovery programs.

Design and Synthesis of Novel Drug Candidates and Therapeutic Agents

This compound and its close derivatives serve as key intermediates in the synthesis of innovative therapeutic agents. The formyl group can be readily converted into other functional groups or used in condensation reactions to build larger molecular frameworks. For instance, derivatives of 4-amino-3-chloro benzoate (B1203000) have been synthesized and investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

In a notable study, a series of novel 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives, were synthesized to target EGFR tyrosine kinase. The synthesis of these compounds highlights the utility of the chlorobenzoate scaffold in generating a library of potential anti-cancer agents.

Investigation of Pharmacokinetic and Pharmacodynamic Properties of Derived Compounds

The pharmacokinetic and pharmacodynamic profiles of compounds derived from this compound are crucial for their development as therapeutic agents. While comprehensive in vivo pharmacokinetic data for compounds directly synthesized from this compound are not extensively published, studies on related chlorobenzoic acid structures provide valuable insights. For example, the metabolism and excretion of 2- and 4-chlorobenzoic acids have been studied in rats, showing that the primary route of elimination is through urine, with glycine (B1666218) conjugation being the main metabolic pathway. nih.gov The position of the chloro substituent was found to influence the extent of metabolism. nih.gov

In terms of pharmacodynamics, research into EGFR inhibitors derived from 4-amino-3-chloro benzoate esters has shown that these compounds can induce cytotoxicity in cancer cell lines. For example, the hydrazine-1-carbothioamide derivatives were found to target EGFR and activate caspase 3 and caspase 8, leading to the induction of the extrinsic apoptotic pathway.

Rational Drug Design Utilizing Substituted Benzoate Motifs

The substituted benzoate motif, as found in this compound, is a key element in rational drug design. The specific substitution pattern on the benzene (B151609) ring can be tailored to optimize interactions with biological targets. In the case of the aforementioned EGFR inhibitors, in silico docking studies were used to investigate the binding patterns of the 4-amino-3-chloro benzoate ester derivatives with the EGFR active site. These computational models help in understanding the structure-activity relationships and guide the design of more potent and selective inhibitors.

The chloro and formyl groups of this compound offer handles for chemical modification to improve properties such as binding affinity, selectivity, and pharmacokinetic parameters. The strategic placement of the chlorine atom can influence the electronic properties of the molecule and its metabolic stability, which are critical aspects of drug design.

Building Block in Agrochemical Development

The chemical reactivity of this compound also lends itself to the synthesis of new agrochemicals, including pesticides and herbicides. The core structure can be elaborated to create molecules that interact with specific biological targets in pests and weeds.

Synthesis of Pesticides and Herbicides

The formyl group of this compound can be a key reactive site for building more complex structures with desired pesticidal or herbicidal activity. For example, it can undergo reactions to form Schiff bases, oximes, or other derivatives that are known to exhibit biological activity.

Structure-Activity Relationship Studies in Agrochemical Compounds

Structure-activity relationship (SAR) studies are fundamental to the development of effective and selective agrochemicals. Although SAR studies specifically for derivatives of this compound are not widely reported, research on related structures provides valuable insights. For example, studies on the insecticidal activity of various N-heterocycles have shown that the presence and position of chloro-substituents on aromatic rings can significantly influence their toxicity to target pests like Culex pipiens larvae. rsc.org

Similarly, in the field of fungicides, the substitution pattern on phenyl rings is a critical determinant of activity. Research on carboxamide fungicides has demonstrated that the electronic properties of substituents on the aromatic ring can impact their efficacy. The chloro group in the this compound scaffold can, therefore, be expected to play a significant role in the biological activity of any derived agrochemical.

Analytical and Spectroscopic Characterization Techniques for Reaction Monitoring and Product Analysis

Advanced Spectroscopic Methods in Reaction Pathway Elucidation

The synthesis of Ethyl 3-chloro-4-formylbenzoate can be monitored in real-time using advanced spectroscopic techniques. These methods provide invaluable insights into reaction kinetics, the formation of intermediates, and the consumption of reactants, thereby enabling process optimization and ensuring reaction completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While direct in-situ NMR monitoring of the synthesis of this compound is not extensively documented in public literature, the principles of NMR spectroscopy are crucial for its characterization. High-resolution NMR is a powerful tool for elucidating the structure of the final product and can be adapted for reaction monitoring in flow chemistry setups. researchgate.netacs.org

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.9-10.1 ppm. The aromatic protons will show a complex splitting pattern due to their coupling with each other. The ethyl group will be represented by a quartet for the methylene (B1212753) (-CH₂) protons (around 4.4 ppm) and a triplet for the methyl (-CH₃) protons (around 1.4 ppm). The relative integration of these peaks would confirm the ratio of protons in the molecule. For comparison, the ¹H NMR spectrum of the related compound benzaldehyde (B42025) shows the aldehydic proton at around 10.0 ppm and the aromatic protons between 7.5 and 7.9 ppm. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the ester and aldehyde groups are expected to resonate at the most downfield positions (typically >160 ppm). The aromatic carbons will appear in the region of 120-140 ppm, with their specific shifts influenced by the electron-withdrawing effects of the chloro and formyl groups and the electron-donating effect of the ester group. The methylene and methyl carbons of the ethyl group will have characteristic upfield shifts.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.9 - 10.1 (singlet) | > 190 |

| Aromatic (Ar-H) | 7.5 - 8.2 (multiplets) | 120 - 140 |

| Ester (-OCH₂CH₃) | ~4.4 (quartet) | ~61 |

| Ester (-OCH₂CH₃ ) | ~1.4 (triplet) | ~14 |

| Ester Carbonyl (C=O) | - | ~165 |

Infrared (IR) Spectroscopy: In-situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time. youtube.comnih.govxjtu.edu.cnrsc.org During the synthesis of this compound, the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands can be tracked. Key vibrational frequencies for this compound would include:

A strong carbonyl (C=O) stretching band for the ester group around 1720-1740 cm⁻¹.

A distinct carbonyl (C=O) stretching band for the aldehyde group around 1690-1715 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the aldehyde group just above 3000 cm⁻¹ and around 2820 and 2720 cm⁻¹ (Fermi resonance doublet), respectively.

C-O stretching vibrations for the ester group in the 1100-1300 cm⁻¹ region.

C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (MS): While not typically used for in-situ reaction monitoring in the same way as IR or NMR, mass spectrometry is crucial for identifying the final product and any impurities. The fragmentation pattern in the mass spectrum provides a molecular fingerprint. For this compound (molecular weight: 198.6 g/mol ), the molecular ion peak (M⁺) would be observed. researchgate.net The presence of a chlorine atom would be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) and the loss of the entire ester group. libretexts.orgyoutube.comyoutube.commiamioh.edu Fragmentation of the aldehyde could involve the loss of a hydrogen atom or the formyl group (-CHO). libretexts.orgmiamioh.edu High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are the cornerstone for determining the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. helixchrom.comauroraprosci.comresearchgate.netacs.orgepa.gov A reversed-phase HPLC method, typically using a C18 column, would be suitable for its analysis. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl groups of the molecule absorb UV light. By comparing the retention time of the main peak with that of a certified reference standard, the identity of the compound can be confirmed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Online HPLC systems can also be employed for near real-time monitoring of reaction progress. mt.comchromatographyonline.com

Gas Chromatography (GC): Gas chromatography is another powerful technique for purity assessment, particularly when coupled with a mass spectrometer (GC-MS). For a compound like this compound, which is sufficiently volatile and thermally stable, GC analysis can provide high-resolution separation of the target compound from impurities. The choice of the GC column is critical, with polar columns often being suitable for separating aromatic esters. The temperature program of the GC oven is optimized to achieve good separation. The flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer provides structural information for peak identification.

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol (B129727)/Water | UV-Vis | Purity assessment, quantification, isolation |

| GC | Polar capillary column | Inert gas (e.g., Helium, Nitrogen) | FID, MS | Purity assessment, impurity profiling |

Future Research Directions and Emerging Trends

Computational Chemistry and Molecular Modeling for Reaction Prediction and Optimization

The prediction and optimization of chemical reactions through computational means is a rapidly advancing field with significant potential for the study of Ethyl 3-chloro-4-formylbenzoate. Density Functional Theory (DFT) has proven to be a powerful tool for investigating reaction mechanisms involving substituted benzaldehydes. nih.gov By applying DFT calculations, researchers can elucidate the intricate details of transition states and reaction pathways, providing a theoretical foundation for experimental work. For instance, studies on the reaction between benzaldehyde (B42025) and its derivatives with other molecules have successfully identified multiple transition states, offering insights into the formation of intermediates and final products. nih.gov This approach can be directly applied to predict the reactivity of the aldehyde functional group in this compound with various nucleophiles and reagents.

Molecular dynamics simulations offer a complementary approach, allowing for the study of the dynamic behavior of molecules in different solvent environments. researchgate.netnitech.ac.jp For derivatives of this compound, such as esters, understanding their conformational flexibility and interactions with solvents at a molecular level can be crucial for optimizing reaction conditions and predicting physical properties. nih.govnih.gov The insights gained from these computational models can guide the rational design of experiments, reducing the number of trial-and-error iterations and accelerating the discovery of new reactions and synthetic methodologies.

Table 1: Application of Computational Methods to Substituted Benzaldehydes

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Investigation of reaction mechanisms, identification of transition states. nih.gov | Prediction of reactivity, understanding reaction pathways for derivative synthesis. |

| Molecular Dynamics (MD) Simulations | Study of molecular behavior in solution, analysis of conformational changes. researchgate.netnitech.ac.jp | Optimization of reaction solvents, prediction of physical properties of derivatives. |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with physical properties. researchgate.net | Prediction of properties like boiling point and solubility for novel derivatives. |

High-Throughput Screening in Derivative Synthesis

High-throughput screening (HTS) is a transformative technology for accelerating the discovery of new materials and optimizing reaction conditions. numberanalytics.com This methodology enables the rapid and parallel testing of a large number of chemical reactions, making it an ideal tool for exploring the chemical space around this compound. numberanalytics.com By systematically varying reactants, catalysts, and solvents in a miniaturized format, HTS can efficiently identify optimal conditions for the synthesis of a diverse library of derivatives. researchgate.netnih.gov

The application of HTS in catalyst discovery is particularly noteworthy. For reactions involving aldehydes, such as reductive amination or condensation reactions, a vast number of potential catalysts can be screened to identify the most active and selective candidates. researchgate.net For example, a combinatorial library of supported noble metal catalysts was successfully screened for the reductive amination of benzaldehyde, revealing that ruthenium-based catalysts were surprisingly effective. researchgate.net A similar approach could be employed to discover novel catalysts for transformations of this compound, leading to the efficient production of aminated, condensed, or otherwise functionalized derivatives. The development of sensitive analytical techniques, such as gas chromatography and mass spectrometry, is crucial for the rapid analysis of the numerous samples generated during HTS experiments. numberanalytics.comnih.gov

Table 2: High-Throughput Screening Strategies for Aldehyde Chemistry

| HTS Application | Technique | Potential for this compound |

| Catalyst Discovery | Parallel screening of catalyst libraries. researchgate.netresearchgate.net | Identification of optimal catalysts for hydrogenation, oxidation, or C-C coupling reactions. |

| Reaction Optimization | Systematic variation of reaction parameters (temperature, solvent, stoichiometry). researchgate.net | Rapid determination of ideal conditions for the synthesis of specific derivatives. |

| Derivative Library Synthesis | Automated synthesis of a large number of compounds in a microplate format. nih.gov | Creation of a diverse set of novel molecules for biological or materials science screening. |

Nano-Chemistry and Heterogeneous Catalysis in Processes Involving this compound

The fields of nano-chemistry and heterogeneous catalysis are set to revolutionize chemical manufacturing by offering more sustainable and efficient catalytic systems. ruhr-uni-bochum.deresearchgate.net For processes involving this compound, the use of nanocatalysts and solid-supported catalysts presents significant advantages, including ease of separation, reusability, and often enhanced reactivity and selectivity. rsc.orgrsc.org

Recent research has demonstrated the efficacy of various nanocatalysts in reactions involving benzaldehyde and its derivatives. For instance, gold nanoparticles (AuNPs) have shown high selectivity in the oxidation of benzyl (B1604629) alcohol to benzaldehyde. rsc.org Nickel ferrite (B1171679) (NiFe2O4) nanoparticles have also been employed as a magnetically separable and reusable catalyst for the selective oxidation of substituted benzyl alcohols. rsc.org Furthermore, tin(II) supported on nano-silica has been utilized as an efficient catalyst for the synthesis of xanthene derivatives from aldehydes. nih.gov These examples highlight the potential for developing bespoke nanocatalysts for specific transformations of this compound, such as its selective oxidation to the corresponding carboxylic acid or its use in condensation reactions to form more complex heterocyclic structures.

Metal-Organic Frameworks (MOFs) have emerged as a particularly promising class of heterogeneous catalysts. mdpi.comresearchgate.netacs.orgresearchgate.netrsc.org Their high surface area, tunable porosity, and the presence of catalytically active metal nodes and organic linkers make them highly versatile. rsc.org MOFs have been successfully used as catalysts for various reactions of benzaldehyde, including Henry reactions, acetalization, and Knoevenagel condensations. mdpi.comacs.orgresearchgate.net The rational design of MOFs with specific functionalities could lead to highly efficient and selective catalysts for a range of reactions involving this compound, paving the way for greener and more economical synthetic routes.

Table 3: Examples of Nanocatalysts and Heterogeneous Catalysts in Aldehyde Chemistry

| Catalyst | Reaction Type | Key Advantages | Potential Application for this compound |

| Gold Nanoparticles (AuNPs) | Oxidation rsc.org | High selectivity. rsc.org | Selective oxidation to ethyl 3-chloro-4-carboxybenzoate. |

| Nickel Ferrite (NiFe2O4) NPs | Oxidation rsc.org | Magnetic separability, reusability. rsc.org | Green oxidation processes. |

| Sn(II)/nano silica | Condensation nih.gov | Efficiency in green media. nih.gov | Synthesis of novel heterocyclic derivatives. |

| Metal-Organic Frameworks (MOFs) | Various (Henry, Acetalization, Knoevenagel) mdpi.comacs.orgresearchgate.net | High surface area, tunability, reusability. rsc.org | Catalyzing a wide range of transformations with high selectivity. |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 3-chloro-4-formylbenzoate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as esterification, halogenation, and formylation. For example, ethyl benzoate derivatives can be synthesized via nucleophilic substitution using ethyl 4-chloro-3-nitrobenzoate as an intermediate. Reaction progress is monitored by TLC (e.g., chloroform:ethyl acetate 2:1) to confirm intermediate formation . Characterization of intermediates relies on NMR and IR spectroscopy to verify functional groups (e.g., formyl peaks at ~1700 cm⁻¹ in IR) .

Q. How can reaction purity and completion be validated during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with multiple eluent systems (e.g., chloroform:ethyl acetate 2:1, hexane:ethanol 4:1) is essential to confirm reaction completion and detect byproducts . Melting point analysis and HPLC further validate purity. For example, sharp melting points (±1°C deviation) and single HPLC peaks indicate high purity .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins like cyclooxygenase-2 (COX-2) or kinases. For instance, the formyl group may act as a hydrogen bond acceptor in binding pockets, as seen in COX-2 inhibitor studies . Density functional theory (DFT) calculations further optimize electronic properties for activity predictions .

Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved for derivatives?

- Methodological Answer : Cross-validation using complementary techniques is critical. For example:

- NMR : Verify proton environments (e.g., chloro substituents show deshielded aromatic protons at δ 7.5–8.5 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C₉H₇ClO₃ at m/z 198.6) .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as demonstrated for ethyl 4-chloro-3-nitrobenzoate derivatives .

Q. What strategies optimize regioselectivity in halogenation or formylation reactions?

- Methodological Answer : Directed ortho-metalation (DoM) using lithium bases or Friedel-Crafts acylation with Lewis acids (e.g., AlCl₃) can enhance regioselectivity. For example, AlCl₃ directs formylation to the para position relative to electron-withdrawing groups . Solvent polarity (e.g., DMF vs. THF) and temperature (0°C vs. reflux) also influence selectivity .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40–60°C for 4 weeks.

- Analytical Methods : Monitor degradation via HPLC (retention time shifts) and UV-Vis spectroscopy (absorbance changes at λₘₐₓ ~260 nm).

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models .

Q. What are the implications of byproduct formation during scale-up synthesis?

- Methodological Answer : Byproducts like ethyl 3-chloro-4-hydroxybenzoate (from formyl reduction) may form due to incomplete reaction control. Strategies include:

- Process Analytical Technology (PAT) : Use in-situ FTIR to monitor formyl group integrity.

- Design of Experiments (DoE) : Optimize reagent stoichiometry and mixing efficiency to minimize side reactions .

Application-Oriented Questions

Q. How can this compound serve as a pharmacophore in drug discovery?

- Methodological Answer : The formyl group is a versatile handle for Schiff base formation with amines, enabling the synthesis of imine-linked prodrugs or metal complexes. For example, coupling with aminopyridines generates potential kinase inhibitors . The chloro substituent enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

Q. What role does this compound play in materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.